

A Preclinical Meta-Analysis of Rutin Sulfate: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Rutin sulfate

Cat. No.: B077020

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the available preclinical data on **Rutin sulfate**. Due to a notable absence of clinical trial data for **Rutin sulfate**, this comparison focuses on its preclinical performance, juxtaposed with established alternatives in relevant therapeutic areas. This guide synthesizes experimental data on its antiviral, anticoagulant, and anti-inflammatory properties, offering a valuable resource for evaluating its potential in drug discovery and development.

Executive Summary

Rutin sulfate, a sulfated derivative of the naturally occurring flavonoid rutin, has demonstrated significant therapeutic potential in preclinical studies. Its sulfation enhances water solubility, potentially improving its bioavailability and efficacy compared to its parent compound. This guide delves into the preclinical evidence for **Rutin sulfate**'s activity as an antiviral, anticoagulant, and anti-inflammatory agent. It provides a comparative analysis against established drugs such as Acyclovir, Unfractionated Heparin, and the related flavonoid, Quercetin. While the preclinical antiviral data for **Rutin sulfate** is specific and quantitative, its anti-inflammatory and anticoagulant properties are largely inferred from studies on other sulfated flavonoids, highlighting a critical gap in the current research landscape.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data from preclinical and clinical studies to facilitate a clear comparison between **Rutin sulfate** and its alternatives.

Table 1: Antiviral Activity

Compound	Virus	Assay	Key Metric (IC ₅₀)	Study Type	Reference
Sodium Rutin Sulfate	HIV-1 IIIB (X4)	In vitro	2.3 ± 0.2 μM	Preclinical	[1]
HIV-1 Ada-M (R5)	In vitro	4.5 ± 2.0 μM	Preclinical	[1]	
HIV-1 Ba-L (R5)	In vitro	8.5 ± 3.8 μM	Preclinical	[1]	
HSV	In vitro	88.3 ± 0.1 μM	Preclinical	[1]	
Acyclovir	Herpes Simplex Labialis	Clinical Trial	Mean episode duration: 4.3-4.6 days (vs. 4.8-5.2 days for placebo)	Clinical	[2]
Unsulfated Rutin	HIV-1	In vitro	No activity	Preclinical	[1]

Table 2: Anticoagulant Activity

Compound	Key Metric	Model	Study Type	Reference
Sulfated Flavonoids (General)	Prolonged Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT)	In vitro	Preclinical	[3][4]
Direct Factor Xa inhibition or activation of ATIII	In vitro	Preclinical	[2]	
Unfractionated Heparin (UFH)	Relative Risk of DVT progression (vs. LMWH): 0.63 (95% CI: 0.39-1.00)	Meta-analysis of Randomized Trials	Clinical	[5]
Symptomatic recurrent VTE (subcutaneous vs. IV UFH): OR 1.66 (95% CI: 0.89 to 3.10)	Meta-analysis of Randomized Trials	Clinical	[6]	
Rutin	Prolonged aPTT and PT	In vitro	Preclinical	[7]

Table 3: Anti-inflammatory Activity

Compound	Effect	Model	Study Type	Reference
Rutin	↓ TNF- α , IL-1 β , IL-6, COX-2, iNOS	In vitro (AGE-stimulated chondrocytes)	Preclinical	[8]
↓ Paw edema	In vivo (Carrageenan-induced paw edema in rats)	Preclinical	[9]	
↓ TNF- α , IL-1 β , MPO activity	In vivo (TNBS-induced colitis in rats)	Preclinical	[10]	
Quercetin	↓ Morning stiffness, pain, and disease activity	Randomized, double-blind, placebo-controlled trial in women with RA	Clinical	[3][11]
↓ hs-TNF α	Randomized, double-blind, placebo-controlled trial in women with RA	Clinical	[3]	
Sulfated Polysaccharides	↓ NO, PGE ₂ , iNOS, COX-2, pro-inflammatory cytokines	In vitro (LPS-stimulated RAW 264.7 cells)	Preclinical	[12]
Improved survival, ↓ cell death, ROS, and NO	In vivo (LPS-treated zebrafish)	Preclinical	[12]	

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to enable reproducibility and further investigation.

In Vitro Anti-HIV Assay

This protocol is based on the methodology used to assess the anti-HIV activity of Sodium **Rutin Sulfate**.^{[7][10][12][13]}

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against HIV-1 replication in a cell-based assay.

Materials:

- MT-4 cells (or other suitable human T-cell line)
- HIV-1 viral stock (e.g., IIIB or Ba-L strains)
- Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
- 96-well microtiter plates
- Test compound (e.g., Sodium **Rutin Sulfate**)
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assessment
- Spectrophotometer

Procedure:

- Cell Preparation: Culture MT-4 cells in complete medium to a logarithmic growth phase.
- Compound Dilution: Prepare serial dilutions of the test compound in the culture medium.
- Infection:
 - Seed MT-4 cells into a 96-well plate.
 - Add the diluted test compound to the wells.

- Infect the cells with a predetermined multiplicity of infection (MOI) of the HIV-1 virus stock.
- Include control wells: virus-infected cells without the compound (virus control) and uninfected cells without the compound (mock-infected control).
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
- Assessment of Viral Cytopathic Effect: After incubation, assess cell viability using the MTT assay. This colorimetric assay measures the metabolic activity of viable cells.
- Data Analysis:
 - Calculate the percentage of cell protection from viral cytopathic effect for each compound concentration compared to the virus and mock-infected controls.
 - Determine the IC₅₀ value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.

Activated Partial Thromboplastin Time (aPTT) Assay

This protocol is a standard method for assessing the intrinsic and common pathways of the coagulation cascade.^{[14][15][16][17][18]}

Objective: To measure the time it takes for a plasma sample to clot after the addition of a substance that activates the contact pathway.

Materials:

- Platelet-poor plasma (PPP) from citrated whole blood
- aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)
- Calcium chloride (CaCl₂) solution (0.025 M)
- Coagulometer or a water bath at 37°C and a stopwatch

Procedure:

- Sample and Reagent Preparation: Pre-warm the PPP, aPTT reagent, and CaCl_2 solution to 37°C .
- Incubation:
 - Pipette a specific volume of PPP into a test tube or cuvette.
 - Add an equal volume of the aPTT reagent.
 - Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.
- Clot Initiation and Timing:
 - Add a specific volume of the pre-warmed CaCl_2 solution to the mixture and simultaneously start the timer.
 - The timer is stopped when a fibrin clot is detected by the coagulometer or visually.
- Data Analysis: The time taken for clot formation is the aPTT, measured in seconds. A prolonged aPTT indicates a deficiency in one or more factors of the intrinsic or common pathways or the presence of an inhibitor.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.^{[4][19][20][21][22]}

Objective: To evaluate the ability of a test compound to reduce acute inflammation induced by carrageenan in the paw of a rat.

Materials:

- Wistar or Sprague-Dawley rats
- Carrageenan solution (1% in sterile saline)
- Test compound (e.g., **Rutin sulfate**)

- Positive control (e.g., Indomethacin or Diclofenac)
- Vehicle control (the solvent used to dissolve the test compound)
- Plethysmometer (for measuring paw volume)

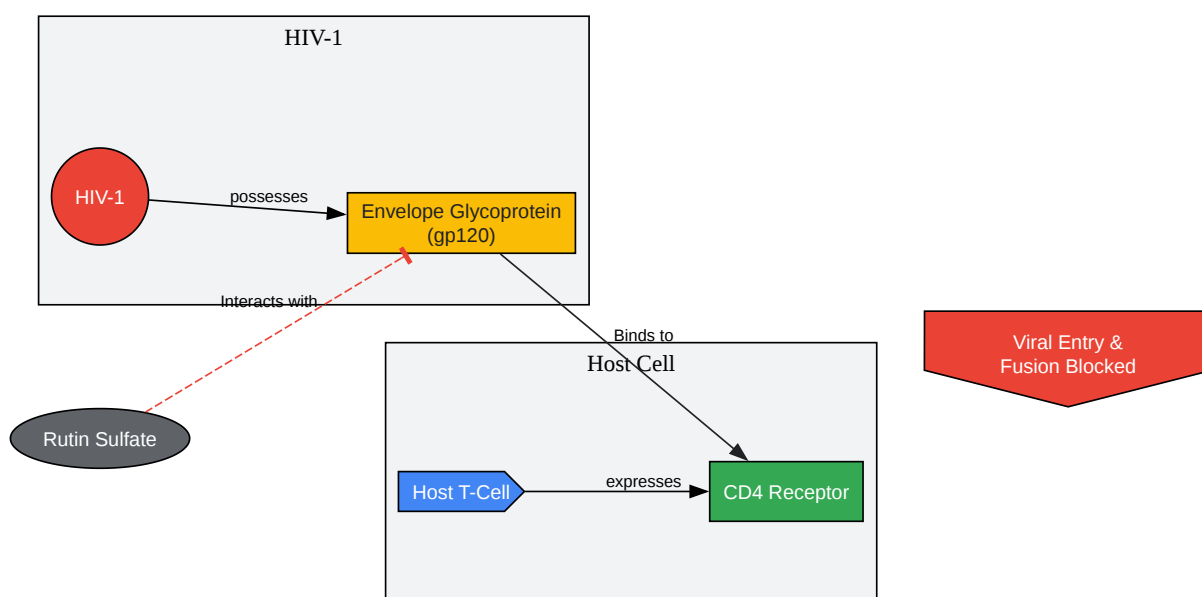
Procedure:

- **Animal Acclimatization and Grouping:** Acclimatize the rats to the laboratory conditions. Divide the animals into groups: vehicle control, positive control, and test compound groups (at various doses).
- **Compound Administration:** Administer the test compound, positive control, or vehicle to the respective groups, typically orally or intraperitoneally, at a specified time before carrageenan injection (e.g., 30-60 minutes).
- **Induction of Edema:** Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
- **Measurement of Paw Volume:** Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
- **Data Analysis:**
 - Calculate the percentage of edema inhibition for each group at each time point using the formula: $\% \text{ Inhibition} = [(V_c - V_t) / V_c] \times 100$ where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
 - A significant reduction in paw edema in the treated groups compared to the control group indicates anti-inflammatory activity.

Signaling Pathways and Mechanisms of Action

Antiviral Mechanism of Rutin Sulfate

Preclinical studies indicate that the antiviral activity of Sodium **Rutin Sulfate** against HIV-1 is mediated by inhibiting the early stages of the viral life cycle.[1][23][24] The sulfated rutin analog blocks viral entry and virus-cell fusion, likely through interaction with the HIV-1 envelope glycoprotein.[1] This mechanism is distinct from many other antiviral drugs that target viral enzymes like reverse transcriptase or protease.



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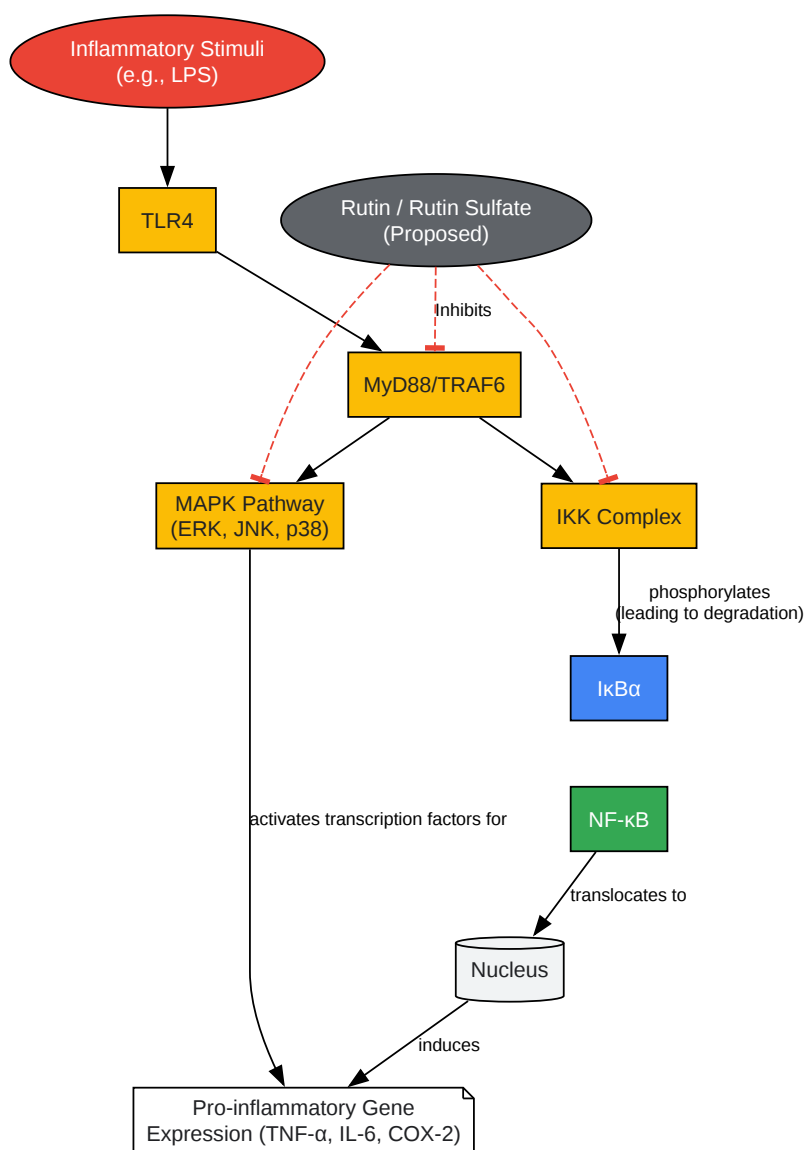
Antiviral mechanism of **Rutin Sulfate** against HIV-1.

Anti-inflammatory Signaling Pathways

While direct studies on **Rutin sulfate** are limited, the anti-inflammatory effects of rutin and other flavonoids are well-documented to involve the modulation of key signaling pathways such as NF- κ B (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase).[20][25][26][27] It is plausible that **Rutin sulfate** shares these mechanisms.

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptor 4 (TLR4), leading to the recruitment of adaptor proteins like MyD88 and TRAF6. This triggers a cascade that results in the activation of the IKK complex, which then phosphorylates I κ B α , leading to its degradation. This allows the transcription factor NF- κ B to translocate to the nucleus and induce

the expression of pro-inflammatory genes, including TNF- α , IL-6, and COX-2. The MAPK pathway (including ERK, JNK, and p38) is also activated by inflammatory stimuli and contributes to the production of inflammatory mediators. Rutin has been shown to inhibit these pathways at multiple points.



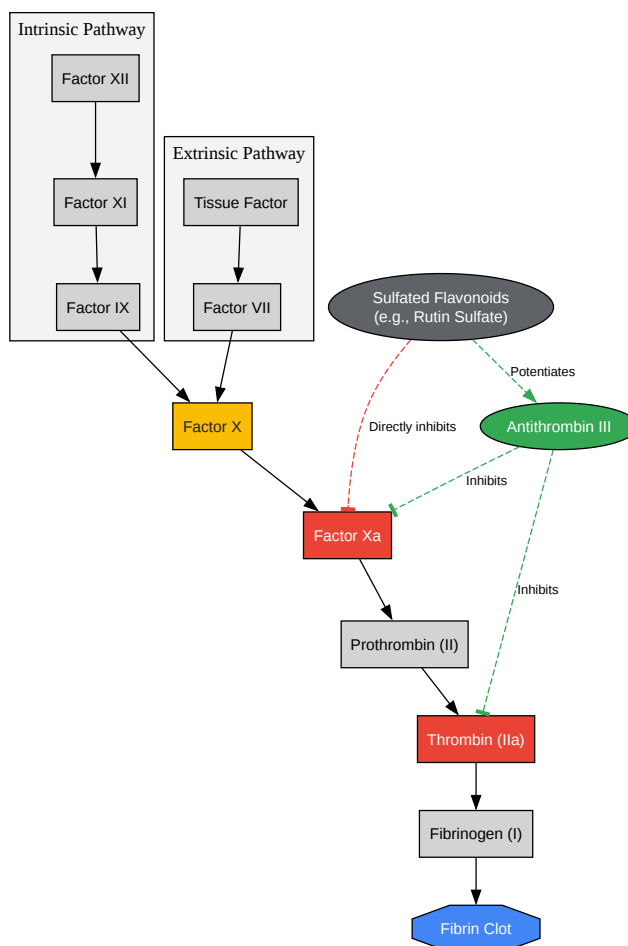
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Proposed anti-inflammatory signaling pathways modulated by Rutin/**Rutin Sulfate**.

Anticoagulant Mechanism

The anticoagulant activity of sulfated flavonoids is thought to be mediated through their interaction with components of the coagulation cascade.[2][3][4][5][7][14][19][28][29] The

negatively charged sulfate groups are believed to play a key role in this activity. Some sulfated flavonoids have been shown to be direct inhibitors of Factor Xa, a critical enzyme in the common pathway of coagulation. Others may act by potentiating the activity of antithrombin III (ATIII), a natural inhibitor of several coagulation factors, including thrombin and Factor Xa.



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Proposed anticoagulant mechanisms of sulfated flavonoids.

Conclusion and Future Directions

The available preclinical evidence suggests that **Rutin sulfate** is a promising compound with potent antiviral activity, particularly against HIV-1. Its potential as an anticoagulant and anti-inflammatory agent is also supported by studies on related sulfated flavonoids. However, the stark absence of clinical trial data for **Rutin sulfate** is a significant hurdle for its translation into clinical practice. Furthermore, more specific preclinical studies are needed to quantify its anti-

inflammatory and anticoagulant effects and to elucidate the precise signaling pathways involved.

For researchers and drug development professionals, **Rutin sulfate** represents an intriguing lead compound, especially in the field of antiviral research. Future research should focus on:

- Initiating well-designed clinical trials to evaluate the safety and efficacy of **Rutin sulfate** in humans for relevant indications.
- Conducting further preclinical studies to generate robust quantitative data on its anti-inflammatory and anticoagulant properties.
- Investigating the specific molecular targets and signaling pathways modulated by **Rutin sulfate** to gain a deeper understanding of its mechanisms of action.

By addressing these research gaps, the full therapeutic potential of **Rutin sulfate** can be more accurately assessed, paving the way for its potential development as a novel therapeutic agent.

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